4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}-N-(4-sulfamoylphenyl)benzamide
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Overview
Description
4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}-N-(4-sulfamoylphenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with sulfamoyl and oxolan-2-yl substituents, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}-N-(4-sulfamoylphenyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-aminobenzamide with appropriate sulfonyl chlorides under basic conditions.
Introduction of the Oxolan-2-yl Group: The oxolan-2-yl group is introduced via nucleophilic substitution reactions, where oxirane (ethylene oxide) is reacted with a suitable nucleophile to form the oxolan-2-yl moiety.
Sulfamoylation: The final step involves the sulfamoylation of the intermediate compound using sulfamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfonyl groups to thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}-N-(4-sulfamoylphenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its sulfamoyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl groups can form strong hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. The oxolan-2-yl moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- **4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}-N-(4-sulfamoylphenyl)benzamide
- **N-(4-sulfamoylphenyl)benzamide
- **4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide
Uniqueness
This compound stands out due to its dual sulfamoyl groups and the presence of the oxolan-2-yl moiety. These features confer unique chemical reactivity and potential biological activity, distinguishing it from other benzamide derivatives.
Properties
IUPAC Name |
4-[methyl(oxolan-2-ylmethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S2/c1-22(13-16-3-2-12-28-16)30(26,27)18-8-4-14(5-9-18)19(23)21-15-6-10-17(11-7-15)29(20,24)25/h4-11,16H,2-3,12-13H2,1H3,(H,21,23)(H2,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQBZPJQQMNIHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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